molecular formula C14H26N2O2 B13889493 (S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13889493
M. Wt: 254.37 g/mol
InChI Key: PSEIXXCDEFDXRM-NSHDSACASA-N
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Description

(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a chiral spirocyclic compound featuring a diazaspiro[4.5]decane core with a tert-butyl carboxylate group at position 8 and a methyl substituent at position 3 in the (S)-configuration. This compound is structurally significant due to its spirocyclic framework, which imparts conformational rigidity and stereochemical control, making it valuable in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes . Its molecular formula is C₁₄H₂₆N₂O₂, with a molecular weight of 254.37 g/mol, and it is typically supplied at ≥97% purity .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl (3S)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3/t11-/m0/s1

InChI Key

PSEIXXCDEFDXRM-NSHDSACASA-N

Isomeric SMILES

C[C@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1

Canonical SMILES

CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1

Origin of Product

United States

Preparation Methods

Preparation Methods of (S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

General Synthetic Strategy

The synthesis typically involves the following key steps:

  • Construction of the diazaspiro[4.5]decane core, often starting from piperidine or pyrrolidine derivatives.

  • Introduction of the 3-methyl substituent via alkylation or asymmetric allylic alkylation.

  • Protection of the nitrogen at the 8-position with a tert-butyl carbamate (Boc) group.

  • Resolution or asymmetric synthesis to obtain the (S)-enantiomer.

Representative Preparation Procedure

Synthesis from 4-spiro-[3-(N-methyl-2-pyrrolidinone)]-piperidine Hydrochloride

A documented method for the related tert-butyl 2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (a close analog) involves:

  • Reacting 4-spiro-[3-(N-methyl-2-pyrrolidinone)]-piperidine hydrochloride (5 mmol) with di-tert-butyl dicarbonate (6 mmol) and triethylamine (12 mmol) in dichloromethane (20 mL).

  • Stirring the mixture at room temperature (20 °C) for 18 hours.

  • Workup includes washing with saturated sodium bicarbonate and brine, drying over magnesium sulfate, concentration under reduced pressure, and purification by flash column chromatography.

  • This procedure yields the Boc-protected diazaspiro compound in 99% yield.

This method provides a high-yielding route to the Boc-protected diazaspiro scaffold, which can be adapted for the 3-methyl substituted variant by starting from appropriately substituted precursors.

Asymmetric Synthesis via Decarboxylative Allylic Alkylation

A highly effective approach to obtain the (S)-enantiomer of gem-disubstituted N-Boc diazaheterocycles, including diazaspiro compounds, is the palladium-catalyzed decarboxylative asymmetric allylic alkylation:

  • This method involves the use of palladium catalysts and chiral ligands to induce enantioselectivity.

  • Allylic alkylation substrates such as piperazinone derivatives are prepared and subjected to Pd-catalyzed reactions to introduce the methyl substituent stereoselectively.

  • The reaction conditions are optimized to achieve high enantiomeric excess and good yields.

  • The method has been demonstrated to be scalable and applicable to various diazaheterocyclic scaffolds, including the diazaspiro[4.5]decane core.

  • Detailed experimental procedures and spectroscopic data are available in published theses and peer-reviewed articles, confirming the stereoselective synthesis of (S)-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate.

Alternative Synthetic Routes and Modifications

  • Some patents describe the use of dimethyl maleate and tetrabutylammonium iodide in dimethyl sulfoxide as reagents and solvents to prepare related diazaspiro compounds with tert-butyl formate protection.

  • The reaction is conducted at mild temperatures (25–40 °C) with potassium fluoride as a base, followed by extraction and purification steps.

  • These methods focus on cost-effective and scalable synthesis for industrial applications.

Data Tables Summarizing Key Preparation Parameters

Step Reagents & Conditions Yield (%) Notes
Boc Protection of diazaspiro core Di-tert-butyl dicarbonate (1.2 eq), triethylamine (2.4 eq), dichloromethane, 20 °C, 18 h 99 High yield, mild conditions
Pd-Catalyzed Asymmetric Allylic Alkylation Pd catalyst, chiral ligand, allylic substrate, optimized solvent & temperature 75–90 (varies) Enantioselective synthesis of (S)-enantiomer
Dimethyl maleate addition Compound 1, dimethyl maleate, tetrabutylammonium iodide, K F, DMSO, 25–40 °C, 22 h Not specified Scalable for industrial synthesis

Analytical and Spectroscopic Characterization

  • The synthesized compounds are typically characterized by ^1H NMR (400 MHz), ^13C NMR, and mass spectrometry.

  • Enantiomeric excess is determined by chiral HPLC or other chiral chromatographic techniques.

  • Purity is confirmed by flash chromatography and TLC monitoring.

  • The molecular formula of (S)-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is C14H26N2O2, with a molecular weight of approximately 254.37 g/mol.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate (BD02565316)

  • Molecular formula : C₁₆H₃₀N₂O₄ (MW: 314.43 g/mol) .
  • Key differences: The ethyl group at position 3 increases steric bulk compared to the methyl group in the target compound.

tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

  • Molecular formula : C₂₉H₃₀N₄O₅ (MW: 514.58 g/mol) .
  • Key differences : The introduction of a biphenyl group and two ketone groups (2,4-dioxo) adds polarity and hydrogen-bonding capacity, which could improve target binding affinity but reduce membrane permeability .

Functional Group Modifications

tert-Butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 752234-60-9)

  • Molecular formula : C₁₃H₂₀N₂O₄ (MW: 268.31 g/mol) .
  • Key differences: The 2,4-dioxo groups introduce electron-withdrawing effects, altering reactivity and metabolic stability. This compound may exhibit reduced basicity compared to non-oxidized analogs .

tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (QE-7687)

  • Molecular formula : C₁₃H₂₂N₂O₃ (MW: 254.33 g/mol) .

Salt and Stereochemical Variants

tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS: 1909314-09-5)

  • Molecular formula : C₁₄H₂₇ClN₂O₂ (MW: 290.83 g/mol) .
  • Key differences : The hydrochloride salt improves aqueous solubility, facilitating formulation for in vivo studies. Hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

tert-Butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

  • Molecular formula : C₁₄H₂₆N₂O₂ (MW: 254.37 g/mol) .
  • Key differences : The rel-(5R,7S) stereochemistry introduces distinct spatial arrangements compared to the (S)-configured target compound, which could lead to divergent biological activities .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP<sup>*</sup> Solubility Purity
Target compound 254.37 ~2.5 (estimated) Low (organic) ≥97%
3-Ethyl analog (BD02565316) 314.43 ~3.0 Very low 95%
Hydrochloride salt 290.83 N/A Moderate (aqueous) N/A
2,4-Dioxo analog (CAS: 752234-60-9) 268.31 ~1.8 Moderate N/A

<sup>*</sup>Estimated using fragment-based methods.

Biological Activity

(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique spirocyclic structure, characterized by a tert-butyl group and two nitrogen atoms, contributes to its diverse chemical properties and biological activities.

The molecular formula of (S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is C14H26N2O2C_{14}H_{26}N_{2}O_{2} with a molecular weight of approximately 290.83 g/mol. The compound features a carboxylate functional group, which is crucial for its reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds with spirocyclic structures like (S)-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate may exhibit various pharmacological effects through interactions with specific receptors or enzymes.

  • Receptor Interaction : The spirocyclic structure may enhance binding affinity to certain biological receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes or disease pathways.
  • Antimicrobial Activity : Some diazaspiro compounds have shown potential antimicrobial properties, suggesting that this compound may also exhibit similar effects.

Case Studies

  • Inhibition Studies : In vitro assays have demonstrated that (S)-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can inhibit the secretion of certain virulence factors in pathogenic bacteria, indicating its potential as an antimicrobial agent.
    • Example Study : A study reported that at concentrations of 50 µM, the compound inhibited the secretion of CPG2 by approximately 50%, highlighting its potential role in combating bacterial infections .
  • Binding Affinity : Research has focused on the binding interactions of this compound with various biological targets. Initial findings suggest that it may bind effectively to certain G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes .

Comparative Analysis

To better understand the biological activity of (S)-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylateC14H26N2O3C_{14}H_{26}N_{2}O_{3}Contains a ketone functional group
Tert-butyl 3-methyl-2-sulfanylidene-1,8-diazaspiro[4.5]decane-8-carboxylateC14H26N2OSC_{14}H_{26}N_{2}OSFeatures a sulfanylidene moiety
Tert-butyl (S)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylateC14H26N2O2C_{14}H_{26}N_{2}O_{2}Enantiomeric variant with potential different activity

This table illustrates the diversity within the diazaspiro series and highlights how variations in structure can lead to different biological activities or chemical reactivities.

Conclusion and Future Directions

(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate shows promise as a compound of interest in drug discovery and development due to its unique structural features and preliminary evidence of biological activity. Further research is warranted to fully elucidate its mechanisms of action, optimize its pharmacological properties, and explore its therapeutic applications in various medical fields.

Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Exploration of structure-activity relationships (SAR) to guide the design of more potent analogs.
  • In vivo studies to assess efficacy and safety profiles in relevant disease models.

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